molecular formula C24H20BrNO4 B179281 (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-bromophenyl)propanoic acid CAS No. 220497-68-7

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-bromophenyl)propanoic acid

Cat. No. B179281
M. Wt: 466.3 g/mol
InChI Key: GVCLAQFMSVKNKH-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-bromophenyl)propanoic acid, also known as (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-bromophenyl)propanoic acid, is a useful research compound. Its molecular formula is C24H20BrNO4 and its molecular weight is 466.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-bromophenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-bromophenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Application in Peptide Synthesis

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-bromophenyl)propanoic acid is commonly used in peptide synthesis. Its use as a handle reagent in solid-phase synthesis of peptide amides based on the fluorenylmethoxycarbonyl (Fmoc) method has been demonstrated, proving effective for the preparation of C-terminal amide peptides (Funakoshi et al., 1988).

In Homologation of α-Amino Acids

The compound has been successfully applied in the Arndt-Eistert homologation of α-amino acids, leading to the synthesis of enantiomerically pure N-Fmoc-protected β-amino acids. This process is efficient and yields high results in just two steps (Ellmerer-Müller et al., 1998).

Preparation of Homoamino Acids

It has been used in the preparation of new N-Fmoc-protected β2-homoamino acids. This preparation is crucial for solid-phase syntheses of β-peptides and involves a diastereoselective amidomethylation, demonstrating its versatility in peptide chemistry (Šebesta & Seebach, 2003).

In Asymmetric Synthesis

The compound plays a significant role in the asymmetric synthesis of new amino acids, such as 3′-phosphono-L-tyrosine. It is utilized in the Fmoc strategy of solid-phase peptide synthesis, highlighting its importance in the creation of biologically active peptides (Paladino et al., 1993).

Linker for Solid Phase Synthesis

The use of this compound as a linker in solid phase synthesis has been reported. It shows higher acid stability compared to standard trityl resins and facilitates the high-yield, high-purity release of products upon TFA treatment (Bleicher et al., 2000).

Self-Assembly in Amino Acids

It is involved in the self-assembly of modified amino acids. For example, studies have shown its ability to form flower-like structures and fibers, demonstrating potential applications in nanotechnology and material science (Gour et al., 2021).

properties

IUPAC Name

(3S)-3-(4-bromophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20BrNO4/c25-16-11-9-15(10-12-16)22(13-23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVCLAQFMSVKNKH-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-bromophenyl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.